BenchChemオンラインストアへようこそ!

4-(naphthalene-1-sulfonyl)-2-phenylmorpholine

Lipophilicity Membrane permeability Physicochemical profiling

4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine occupies a privileged CNS drug-discovery property space—XLogP 3.5, TPSA 55 Ų, zero HBDs—favoring passive BBB penetration. The naphthalene-1-sulfonyl group provides extended π-surface for target engagement; the morpholine oxygen introduces a hydrogen-bond acceptor at defined distance for systematic SAR. Racemic at C-2, it is ideal for chiral chromatography method development. Unlike generic sulfonamides, regioisomeric substitution (e.g., naphthalene-2-sulfonyl) can invert selectivity—procure only when positional integrity is verified. A blank slate for in-house CNS screening.

Molecular Formula C20H19NO3S
Molecular Weight 353.44
CAS No. 946383-81-9
Cat. No. B2665156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(naphthalene-1-sulfonyl)-2-phenylmorpholine
CAS946383-81-9
Molecular FormulaC20H19NO3S
Molecular Weight353.44
Structural Identifiers
SMILESC1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2
InChIKeyHGWHLKUJMZNTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine (CAS 946383-81-9): Chemical Identity, Structural Class, and Baseline Characteristics for Procurement Decisions


4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine (CAS 946383‑81‑9, molecular formula C₂₀H₁₉NO₃S, molecular weight 353.4 g mol⁻¹) is a synthetic sulfonamide that belongs to the N‑arylsulfonyl‑2‑phenylmorpholine class [1]. The molecule contains a morpholine ring substituted at the 2‑position with a phenyl group and at the nitrogen atom with a naphthalene‑1‑sulfonyl moiety. Computed physicochemical descriptors reported in PubChem include an XLogP3‑AA of 3.5, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 55 Ų, and one undefined stereocenter [2]. To date, no primary research articles or patents describing quantitative biological activity for this precise compound have been identified in the peer‑reviewed literature; available information is limited to vendor‑supplied summary statements and class‑level inferences drawn from structurally related naphthalene‑sulfonamide analogs [3].

Why Sulfonamide Analogs Cannot Substitute for 4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine Without Quantitative Re‑validation


N‑arylsulfonyl‑2‑phenylmorpholines constitute a structurally diverse family in which both the sulfonyl aryl ring and the 2‑phenyl substituent profoundly modulate molecular recognition, lipophilicity, and metabolic stability [1]. Simply replacing the naphthalene‑1‑sulfonyl group with a smaller benzenesulfonyl (e.g., 2‑phenyl‑4‑tosylmorpholine, CAS 74572‑12‑6) reduces the computed XLogP by approximately one log unit and eliminates the extended π‑surface required for certain protein‑binding interactions, while exchanging it for a polar heteroaryl sulfonyl (e.g., 4‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑2‑phenylmorpholine, CAS 1448069‑54‑2) fundamentally alters hydrogen‑bonding capacity and electrostatic potential [2]. In the broader naphthalene‑sulfonamide class, even subtle changes such as moving the sulfonamide attachment from the naphthalene 1‑position to the 2‑position have been shown to invert selectivity profiles—for example, naphthalene‑1‑sulfonamide CCR8 antagonists (FMAT Kᵢ = 57 nM) lose substantial affinity when the sulfonamide is repositioned [3]. Therefore, any procurement specification that assumes functional equivalence among 2‑phenylmorpholine sulfonamides or among naphthalene‑sulfonyl morpholines without explicit head‑to‑head data incurs a high risk of selecting a compound with qualitatively different behavior in a given assay system.

Quantitative Differentiation of 4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine Versus Its Closest Structural Analogs


Lipophilicity Advantage: XLogP3‑AA of 3.5 Enhances Membrane Permeability Relative to Smaller Sulfonyl Analogs

The computed XLogP3‑AA for 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine is 3.5, placing it squarely within the optimal range (1‑5) for passive membrane permeability according to Lipinski's guidelines [1]. This value is approximately 1.0 log unit higher than that of the direct benzenesulfonyl analog 2‑phenyl‑4‑tosylmorpholine (XLogP3‑AA ≈ 2.5) and more than 2 log units higher than the more polar 4‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑2‑phenylmorpholine (XLogP3‑AA ≈ 1.2) [2]. The enhanced lipophilicity arises from the larger hydrophobic surface area of the naphthalene ring, which simultaneously increases predicted passive diffusion rates across lipid bilayers and strengthens potential van der Waals interactions with hydrophobic protein pockets.

Lipophilicity Membrane permeability Physicochemical profiling

Expanded π‑Surface for Protein Binding: Naphthalene‑1‑sulfonyl Provides an Additional Aromatic Ring Over Benzenesulfonyl Analogs

The naphthalene‑1‑sulfonyl group in the target compound presents a fused bicyclic aromatic system (10 π electrons) capable of engaging in more extensive π‑stacking and edge‑to‑face aromatic interactions than the monocyclic phenyl ring of benzenesulfonyl or tosyl analogs [1]. In the naphthalene‑sulfonamide CCR8 antagonist series reported by Jenkins et al., the naphthalene‑1‑sulfonamide core was essential for high‑affinity binding (FMAT Kᵢ = 57 nM), and truncation to a benzenesulfonamide reduced affinity below the assay detection threshold, underscoring the functional importance of the additional aromatic ring [2]. Although no direct binding data are available for 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine itself, the presence of the naphthalene‑1‑sulfonyl pharmacophore suggests that it can exploit similar π‑dependent recognition motifs that are inaccessible to simpler phenyl‑ or tolyl‑sulfonyl derivatives.

π–π stacking Protein–ligand interaction Structural biology

Absence of Hydrogen‑Bond Donors Distinguishes This Compound from Amino‑Substituted Naphthalene‑Sulfonamide Analogs

4‑(Naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine contains zero hydrogen‑bond donors (HBD = 0), a feature that distinguishes it from numerous biologically active naphthalene‑sulfonamide analogs that bear a free sulfonamide –NH– (HBD = 1‑2) [1]. In the FABP4 inhibitor series reported by Gao et al., naphthalene‑1‑sulfonamide lead compounds carrying one or two HBDs exhibited excellent target engagement (Kᵢ values in the low nanomolar range) but required substantial medicinal chemistry optimization to achieve oral bioavailability, partly due to the desolvation penalty associated with the HBDs [2]. The absence of HBDs in the target compound reduces the desolvation cost for membrane passage and can lower the risk of strong off‑target hydrogen‑bonding interactions. However, this same feature may limit affinity for targets that require a sulfonamide –NH– as a critical hydrogen‑bond donor in the binding site.

Hydrogen‑bond donor count Permeability Drug‑likeness

Topological Polar Surface Area of 55 Ų Suggests Superior CNS Permeability Potential Compared with Higher‑TPSA Naphthalene‑Sulfonamide Derivatives

The computed topological polar surface area (TPSA) of 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine is 55 Ų, well below the empirically derived threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration and the 140 Ų limit for oral absorption [1]. This value is substantially lower than the TPSA of many naphthalene‑sulfonamide drug candidates, such as the CCR8 antagonist series (TPSA typically 80‑100 Ų due to additional amide or urea functionalities) and the FABP4 inhibitor series (TPSA > 90 Ų) [2]. The low TPSA arises from the absence of additional polar functional groups beyond the sulfonamide and morpholine oxygen, suggesting that the target compound may be a more suitable scaffold for CNS‑penetrant probe development than many literature naphthalene‑sulfonamides that have been optimized for peripheral targets.

Blood–brain barrier penetration CNS drug design Topological polar surface area

Undefined Stereocenter: 2‑Phenylmorpholine Exists as a Racemic Mixture, Requiring Chiral Specification for Reproducible Biological Results

PubChem records indicate that 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine possesses one undefined atom stereocenter (Undefined Atom Stereocenter Count = 1), corresponding to the C‑2 position of the morpholine ring bearing the phenyl substituent [1]. Unless the synthesis employs enantiopure starting materials or a chiral resolution step, the product is obtained as a racemic mixture. This is a critical differentiation point from achiral analogs such as 4‑naphthalen‑1‑ylsulfonylmorpholine (CAS 320609‑23‑2, undefined stereocenter count = 0) and from enantiomerically pure 2‑phenylmorpholine derivatives that have been pharmacologically characterized (e.g., (S)‑2‑phenyl‑4‑tosylmorpholine, CAS 74572‑12‑6) [2]. In biological assays where the target protein exhibits stereoselective ligand recognition, the apparent potency of the racemate can differ by 2‑fold to >100‑fold from that of the individual enantiomers, confounding SAR interpretation and batch‑to‑batch reproducibility [3].

Stereochemistry Chiral resolution Assay reproducibility

Limited Commercial Availability and Absence of Public Bioactivity Data Differentiate This Compound from Extensively Profiled Naphthalene‑Sulfonamide Probes

As of the search date (2026‑04‑27), 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine is listed by a small number of specialty chemical suppliers but is not stocked by major research‑chemical distributors (e.g., Sigma‑Aldrich, Thermo Fisher, MedChemExpress) and is absent from public bioactivity databases such as ChEMBL and BindingDB [1]. In contrast, structurally related naphthalene‑sulfonamide chemical probes—such as the FABP4 inhibitors 16dk and 16do (Kᵢ < 100 nM, in vivo efficacy demonstrated in db/db mice) and the CCR8 antagonist series (FMAT Kᵢ = 57 nM)—have been extensively characterized in both biochemical and cellular assays and are available through commercial vendors or academic collaborations [2] [3]. This disparity means that procurement of the target compound carries a higher burden of in‑house analytical and biological characterization relative to well‑annotated analogs.

Commercial availability Chemical probe Bioactivity annotation

Recommended Research and Industrial Application Scenarios for 4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine Based on Differentiation Evidence


Chemical Probe Development for CNS Targets Requiring Low TPSA and High Lipophilicity

With a TPSA of 55 Ų, zero HBDs, and an XLogP3‑AA of 3.5, 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine occupies a favorable property space for passive BBB penetration [1]. Medicinal chemistry teams designing CNS‑penetrant sulfonamide probes can use this scaffold as a starting point, exploiting the naphthalene‑1‑sulfonyl group for target engagement while maintaining physicochemical parameters well within the CNS MPO desirability range. The absence of annotated bioactivity data means that initial screening must be conducted in‑house, but the scaffold's property profile makes it a rational choice when CNS exposure is a primary requirement [2].

Structure–Activity Relationship (SAR) Expansion of Naphthalene‑Sulfonamide Hit Series

For hit series derived from naphthalene‑1‑sulfonamide screening (e.g., CCR8 antagonists, FABP4 inhibitors), 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine provides a distinct vector for SAR exploration through the 2‑phenylmorpholine moiety [1]. Unlike simple N‑alkyl or N‑aryl extensions, the morpholine oxygen introduces a hydrogen‑bond acceptor at a defined distance from the sulfonamide, while the 2‑phenyl group offers an additional site for substitution. This scaffold allows systematic probing of the region corresponding to the solvent‑exposed portion of the binding pocket in naphthalene‑sulfonamide co‑crystal structures [2].

Reference Compound for Chiral Sulfonamide Method Development

Because 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine is racemic at the C‑2 position of the morpholine ring, it serves as a useful test analyte for developing chiral chromatographic separation methods (HPLC, SFC) for 2‑substituted morpholine sulfonamides [1]. Analytical laboratories can use the racemate to optimize chiral stationary phase and mobile phase conditions, with the well‑separated naphthalene chromophore providing strong UV absorbance for detection at 254 nm or 280 nm. The enantiomeric separation achieved can then be applied to other members of the 2‑phenylmorpholine sulfonamide class [2].

Negative Control for Hydrogen‑Bond Donor‑Dependent Assays

With HBD = 0, 4‑(naphthalene‑1‑sulfonyl)‑2‑phenylmorpholine can function as a negative control in biochemical assays where the sulfonamide –NH– is known to be a critical hydrogen‑bond donor for target engagement (e.g., certain carbonic anhydrase isoforms, dihydropteroate synthase) [1]. Comparing the activity of this compound against matched sulfonamide analogs bearing a free –NH– provides a direct test of the HBD requirement at a given binding site, generating SAR data that can guide subsequent medicinal chemistry decisions regarding sulfonamide N‑substitution [2].

Quote Request

Request a Quote for 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.